2-Oxo-2-phenoxyacetic acid
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Overview
Description
2-Oxo-2-phenoxyacetic acid, also known as benzoylformic acid, is an organic compound with the molecular formula C8H6O3. It is a white crystalline solid that is soluble in water and organic solvents. This compound is of interest due to its various applications in organic synthesis and its role as an intermediate in the production of pharmaceuticals and other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxo-2-phenoxyacetic acid can be synthesized through several methods. One common approach involves the oxidation of phenoxyacetic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, this compound is often produced through the electrochemical oxidation of biomass-derived α-hydroxyl acids. This method is advantageous as it utilizes renewable resources and operates under ambient conditions, making it an environmentally friendly and energy-efficient process .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce carboxylic acids.
Reduction: It can be reduced to form alcohols or aldehydes.
Substitution: It can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alcohols or amines in the presence of catalysts are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols or aldehydes
Substitution: Esters or amides
Scientific Research Applications
2-Oxo-2-phenoxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the production of pharmaceuticals, including drugs for treating various diseases.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenoxyacetic acid involves its ability to undergo various chemical transformations. It acts as an intermediate in biochemical pathways, facilitating the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as oxidation, reduction, or substitution .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-phenylacetic acid: Similar in structure but with a phenyl group instead of a phenoxy group.
Phenylacetic acid: Lacks the oxo group but has a similar phenylacetic structure.
2-Mercapto-2-phenylacetic acid: Contains a mercapto group instead of a phenoxy group.
Uniqueness
2-Oxo-2-phenoxyacetic acid is unique due to its phenoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
IUPAC Name |
2-oxo-2-phenoxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-7(10)8(11)12-6-4-2-1-3-5-6/h1-5H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWNBNDYTKPZFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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